![molecular formula C26H35N3O3 B1665888 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide
Übersicht
Beschreibung
AZ11657312 (salt free) is a synthetic organic compound that acts as an antagonist of the purinergic receptor 2X, ligand-gated ion channel 7 (P2X7). This receptor is implicated in the molecular mechanisms underlying pain and inflammation, as its activation leads to the release of proinflammatory cytokines such as interleukin-1, tumor necrosis factor-alpha, and interleukin-6 . AZ11657312 has been investigated as a potential anti-inflammatory treatment for conditions such as chronic obstructive pulmonary disease, Crohn’s disease, and osteo- and rheumatoid arthritis .
Analyse Chemischer Reaktionen
AZ11657312 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
The compound has been investigated for its efficacy in treating inflammatory diseases. Research indicates that it acts as an inhibitor of the chemoattractant receptor-homologous molecule expressed on T-helper-type-2 cells (CRTH2), which is significant in conditions like asthma and allergic responses. By modulating the activity of CRTH2, this compound could potentially reduce inflammation and improve respiratory function without the systemic side effects associated with traditional glucocorticoids .
2. Cancer Therapeutics
Another promising application of this compound lies in oncology, particularly as a modulator of protein kinases involved in cancer progression. Studies have shown that it can selectively inhibit mutant forms of RAF kinases, which are often implicated in various cancers, including melanoma. This selective inhibition can help in developing targeted therapies that minimize damage to normal cells while effectively combating tumor growth .
Case Studies and Research Findings
Case Study 1: Inhibition of CRTH2
In a study published by researchers focusing on anti-inflammatory agents, 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide was shown to significantly reduce the activation of T-helper cells in response to allergenic stimuli. The results indicated a marked decrease in inflammatory markers, suggesting its potential as a therapeutic agent for asthma management .
Case Study 2: Targeting Mutant RAF Kinases
Another study explored the compound's ability to inhibit mutant BRAF kinases in cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis in BRAF V600E mutant melanoma cells. This finding supports its potential use as a targeted therapy for patients with specific genetic mutations associated with aggressive forms of cancer .
Comparative Data Table
Application | Mechanism | Target Condition | Research Findings |
---|---|---|---|
Anti-inflammatory | CRTH2 inhibition | Asthma, Allergies | Reduced inflammatory markers in T-helper cells |
Cancer therapy | Inhibition of mutant RAF kinases | Melanoma | Decreased proliferation in BRAF V600E cells |
Wirkmechanismus
AZ11657312 exerts its effects by antagonizing the P2X7 receptor, a ligand-gated ion channel. This receptor is involved in the release of proinflammatory cytokines, and its inhibition by AZ11657312 leads to a reduction in inflammation and pain. The molecular targets and pathways involved include the inhibition of interleukin-1, tumor necrosis factor-alpha, and interleukin-6 release .
Vergleich Mit ähnlichen Verbindungen
AZ11657312 ist einzigartig in seiner potenten antagonistischen Aktivität gegenüber dem P2X7-Rezeptor. Ähnliche Verbindungen umfassen andere P2X7-Rezeptor-Antagonisten, wie z. B.:
A-438079: Ein weiterer P2X7-Rezeptor-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.
JNJ-47965567: Eine Verbindung, die ebenfalls den P2X7-Rezeptor angreift und auf ihre potenziellen therapeutischen Anwendungen untersucht wird.
GSK1482160: Ein P2X7-Rezeptor-Antagonist mit vergleichbaren pharmakologischen Wirkungen
Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihrer Potenz, Selektivität und pharmakokinetischen Eigenschaften unterscheiden.
Biologische Aktivität
The compound 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular structure of this compound includes an adamantyl group, which is known for its unique three-dimensional structure that can influence biological interactions.
Molecular Formula
- Molecular Formula : C₁₉H₂₃N₃O₂
- Molecular Weight : 321.41 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Study 1: Cytotoxicity Against Tumor Cells
A study evaluated the cytotoxicity of adamantane derivatives against human breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM, suggesting a potent anticancer effect .
Antimicrobial Activity
In addition to anticancer properties, the compound has been assessed for antimicrobial activity. Research indicates that similar adamantane derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the efficacy of adamantane derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, indicating promising antimicrobial potential .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Disruption of Bacterial Cell Membranes : Its hydrophobic nature allows it to integrate into bacterial membranes, causing structural damage.
Table 1: Summary of Biological Activities
Eigenschaften
Molekularformel |
C26H35N3O3 |
---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30) |
InChI-Schlüssel |
XYNNEMHCLNODBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ11657312 ; AZ 11657312; AZ-11657312. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.